molecular formula C16H18ClNO2S B10973482 N-(2-chlorobenzyl)-4-propylbenzenesulfonamide

N-(2-chlorobenzyl)-4-propylbenzenesulfonamide

Cat. No.: B10973482
M. Wt: 323.8 g/mol
InChI Key: JVPFIAXHARQKJK-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-4-propylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Chlorophenyl)methyl]-4-propylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzyl chloride with 4-propylbenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-4-propylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-4-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory actions.

Comparison with Similar Compounds

  • N-[(2-Chlorophenyl)methyl]benzene-1-sulfonamide
  • N-[(2-Chlorophenyl)methyl]-4-methylbenzene-1-sulfonamide
  • N-[(2-Chlorophenyl)methyl]-4-ethylbenzene-1-sulfonamide

Comparison: N-[(2-Chlorophenyl)methyl]-4-propylbenzene-1-sulfonamide is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its analogs, this compound may exhibit different biological activities and industrial applications, making it a valuable subject of study.

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-propylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-2-5-13-8-10-15(11-9-13)21(19,20)18-12-14-6-3-4-7-16(14)17/h3-4,6-11,18H,2,5,12H2,1H3

InChI Key

JVPFIAXHARQKJK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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